![molecular formula C14H13NO3 B2429491 3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid CAS No. 556016-27-4](/img/structure/B2429491.png)
3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid
Overview
Description
“3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is also known by its IUPAC name, (2E)-3-(2-ethoxy-3-quinolinyl)-2-propenoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” is 1S/C14H13NO3/c1-2-18-14-11(7-8-13(16)17)9-10-5-3-4-6-12(10)15-14/h3-9H,2H2,1H3,(H,16,17)/b8-7+ . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
“3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” is a powder that is stored at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Scientific Research Applications
Structural Analysis and Quantum Chemical Calculations
The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, which is structurally similar to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods revealed insights into its stabilization forces, molecular interactions, and vibrational modes (Venkatesan et al., 2016).
Antiplasmodial Activity
A series of chalcones derived from a quinoline-chalcone scaffold, similar to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, were synthesized and assessed for antiplasmodial properties. These compounds showed potential as inhibitors of Plasmodium falciparum lactate dehydrogenase, indicating their potential in malaria treatment (Dave et al., 2009).
Nonlinear Optical Activity
(2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, related to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, was found to have significant nonlinear optical (NLO) activity. This discovery is important for applications in photonic and optoelectronic devices (Venkatesan et al., 2016).
Corrosion Inhibition
Compounds combining 8-hydroxyquinoline and benzimidazol-2-one units, structurally similar to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, have been studied as corrosion inhibitors for carbon steel. These studies are crucial for developing new materials with enhanced corrosion resistance (Faydy et al., 2019).
Antimicrobial Activity
The synthesis and study of thioxoquinazolinone derivatives, related to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, revealed their potential antimicrobial and anticonvulsant activities. This research contributes to the development of new treatments for infectious and neurological disorders (Rajasekaran et al., 2013).
Safety and Hazards
The safety information available indicates that “3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” should be handled with caution. The compound is labeled with a warning pictogram, indicating that it may pose health or safety hazards . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
properties
IUPAC Name |
(E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14-11(7-8-13(16)17)9-10-5-3-4-6-12(10)15-14/h3-9H,2H2,1H3,(H,16,17)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXTYOMOKXFNS-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331091 | |
Record name | (E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid | |
CAS RN |
556016-27-4 | |
Record name | (E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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